Enhanced Functional Antagonism of ATPO Versus Carboxy Analog ATOA
ATPO demonstrates a >5-fold greater potency than its direct carboxy analog ATOA in inhibiting AMPA-induced depolarizations in the rat cortical slice model. ATPO shows an IC50 value of 28 μM, compared to 150 μM for ATOA, and a 12-fold improvement over the parent antagonist AMOA (IC50 = 329 μM) [1]. This potency gain is attributed to the phosphonic acid moiety, which generally confers higher activity than carboxylic acid analogs in this series [1].
| Evidence Dimension | IC50 for inhibition of AMPA-induced depolarizations |
|---|---|
| Target Compound Data | 28 μM |
| Comparator Or Baseline | ATOA: 150 μM; AMOA: 329 μM |
| Quantified Difference | 5.4-fold more potent than ATOA; 11.8-fold more potent than AMOA |
| Conditions | Rat cortical slice model, in vitro electrophysiology |
Why This Matters
ATPO's significantly lower IC50 reduces the required experimental concentration for effective AMPA receptor blockade, minimizing potential off-target effects associated with higher doses.
- [1] Madsen, U., Bang-Andersen, B., Brehm, L., Christensen, I. T., Ebert, B., Kristoffersen, I. T. S., Lang, Y., & Krogsgaard-Larsen, P. (1996). Synthesis and pharmacology of highly selective carboxy and phosphono isoxazole amino acid AMPA receptor antagonists. Journal of Medicinal Chemistry, 39(8), 1682–1691. View Source
